molecular formula C15H22N2O B3048090 n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide CAS No. 155928-37-3

n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide

Cat. No. B3048090
CAS RN: 155928-37-3
M. Wt: 246.35 g/mol
InChI Key: AOSOPBKZGPYHCS-UHFFFAOYSA-N
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Description

“N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide”, also known as BMA, is a chemical compound with potential applications in various fields of research. It has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound “this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 246.35 g/mol .

Scientific Research Applications

Anticonvulsant Activity

  • Benzofuran-acetamide Derivatives : A study by Shakya et al. (2016) synthesized benzofuran-acetamide derivatives, including compounds similar to N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide. These compounds demonstrated anticonvulsant activity in mice, indicating their potential for preventing seizure spread at low doses. This suggests a role for such compounds in the development of new anticonvulsant drugs (Shakya et al., 2016).
  • Anticonvulsant Evaluation of Novel Derivatives : Another study by El Kayal et al. (2022) focused on synthesizing 1-benzylsubstituted derivatives of a similar compound and evaluating their anticonvulsant activity. While the synthesized substances did not show significant activity, the study helped establish the importance of the NHCO cyclic fragment in anticonvulsant activity (El Kayal et al., 2022).

Antitumor Activity

  • Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides : Wu et al. (2017) designed, synthesized, and evaluated compounds for their antitumor activities. Some of these compounds showed potent antiproliferative activity against human cervical and lung cancer cell lines. This research indicates the potential of such compounds in developing new anticancer therapies (Wu et al., 2017).

Imaging and Diagnostic Applications

  • [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide as an Imaging Probe : Prabhakaran et al. (2006) explored the use of a compound similar to this compound as an imaging probe for 5-HT2A receptors in the brain. The study provides insights into the development of new PET imaging ligands (Prabhakaran et al., 2006).

Miscellaneous Applications

  • Spectroscopic and Quantum Mechanical Studies : A study by Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, highlighting their potential in dye-sensitized solar cells and as ligands for cyclooxygenase 1 (COX1). This indicates the compound's diverse applications beyond pharmacology (Mary et al., 2020).

Safety and Hazards

The safety data sheet (MSDS) for “n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide” can provide detailed information about its hazards, handling, storage, and disposal . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-(1-benzyl-4-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSOPBKZGPYHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40614362
Record name N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155928-37-3
Record name N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40614362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyl-4-methyl-4-piperidinol obtained in Example 10-1 (3.34 g) in acetonitrile (19 mL) was added dropwise conc. sulfuric acid (16 mL) with cooling on an ice bath. The mixture was warmed to 20° C. and stirred for 15 hrs. After cooling, the reaction mixture was quenched by adding 3N potassium hydroxide solution, and the resulting solution (pH9) was extracted with ethyl acetate three times. The combined organic extracts were washed with brine, dried over MgSO4, and concentrated. The residual solid was triturated with ether to give the title compound as a white powder (3.55 g).
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Concentrated sulphuric acid (3 ml) was added dropwise to a solution of 1-benzyl-4-methyl-4-piperidinol (640 mg, 2.56 mmol) in acetonitrile (4 ml) at 0° C. After 1 hour the reaction was cautiously poured onto 2N sodium hydroxide (20 ml), the layers separated and the aqueous extracted with dichloromethane (3×). The combined organic extracts were washed with water, brine, dried (K2CO3), filtered and evaporated under reduced pressure to afford the title compound as a clear oil, 600 mg.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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